Ruthenium(IV) oxide crystal structure and lattice parameters
Ruthenium(IV) oxide crystal structure and lattice parameters
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ruthenium(IV) Oxide
This guide provides a comprehensive overview of the crystallographic properties of Ruthenium(IV) oxide (RuO₂), a material of significant interest in catalysis, electronics, and energy storage. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state structure.
Crystal Structure
Ruthenium(IV) oxide crystallizes in the rutile structure , which is a common crystal structure for metal dioxides.[1][2][3]
The structure is a three-dimensional framework composed of distorted RuO₆ octahedra.[4][5] In this arrangement, each Ruthenium (Ru⁴⁺) ion is octahedrally coordinated to six Oxygen (O²⁻) atoms.[1][4][7] Conversely, each oxygen atom is bonded to three ruthenium atoms in a trigonal planar geometry.[1][7][8] The RuO₆ octahedra are linked by sharing both edges and corners, forming chains along the c-axis.[4][7][9]
Lattice Parameters and Atomic Distances
The lattice parameters and interatomic distances of RuO₂ have been determined by both experimental methods, such as X-ray and neutron diffraction, and theoretical calculations. The values reported in the literature show slight variations, which can be attributed to different experimental conditions or computational approaches.
A summary of the reported quantitative data is presented below.
Table 1: Lattice Parameters of Tetragonal RuO₂
| Parameter | Value (Å) | Source/Method |
| a | 4.492 | Experimental[4] |
| c | 3.115 | Experimental[4] |
| a | 4.48 | Experimental (Conventional Cell)[8] |
| c | 3.11 | Experimental (Conventional Cell)[8] |
| a | 4.543 | Calculated (Primitive Cell)[7] |
| c | 3.140 | Calculated (Primitive Cell)[7] |
| a | 4.533 | Calculated (DFT Optimization)[5][10] |
| c | 3.11 | Calculated (DFT Optimization)[5][10] |
Table 2: Interatomic Bond Lengths and Distances
| Bond/Distance | Value (Å) | Description |
| Ru-O | ~1.94 | Two shorter, axial bonds in the RuO₆ octahedron.[4][8][9] |
| Ru-O | ~1.99 | Four longer, equatorial bonds in the RuO₆ octahedron.[4][8][9] |
| Ru-Ru | 3.107 | Shortest distance between two Ruthenium atoms.[9] |
| Ru-Ru | 3.535 | Next-nearest neighbor distance between Ruthenium atoms.[9] |
Experimental and Computational Protocols
The determination of the crystal structure and lattice parameters of RuO₂ primarily relies on diffraction techniques and computational modeling.
Synthesis of Ruthenium(IV) Oxide
Crystalline RuO₂ for analysis can be prepared through several methods:
-
Oxidation of Ruthenium Trichloride: This is a common laboratory-scale synthesis route.[1]
-
Chemical Vapor Deposition (CVD): This method is used to grow high-quality thin films of RuO₂ from volatile ruthenium compounds.[1]
-
Electroplating: RuO₂ films can be prepared by electroplating from a solution of ruthenium trichloride.[1]
-
Chemical Vapor Transport: This technique can yield nearly stoichiometric single crystals using O₂ as the transport agent.[1]
Structural Characterization by X-ray Diffraction (XRD)
X-ray diffraction is the most common experimental technique for determining the crystallographic properties of RuO₂.[11][12]
Methodology:
-
Sample Preparation: A powdered sample of synthesized RuO₂ or a thin film is prepared and mounted in a diffractometer.
-
Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ). The instrument records the intensity of the diffracted X-rays at each angle.
-
Data Analysis:
-
The resulting plot of intensity versus 2θ is known as a diffraction pattern.
-
The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure.
-
The experimental pattern is compared with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phase (e.g., JCPDS #43-1027 for rutile RuO₂).[13]
-
For precise determination of lattice parameters, a refinement method (e.g., Rietveld refinement) is applied to the diffraction data. This process involves fitting a calculated diffraction pattern based on a structural model (crystal system, space group, atomic positions) to the experimental data, allowing for the precise calculation of lattice parameters.
-
Computational Modeling
First-principles calculations based on Density Functional Theory (DFT) are frequently used to model the crystal structure of RuO₂ and predict its properties.[14][15]
Methodology:
-
Model Construction: A theoretical model of the RuO₂ unit cell is constructed based on the known rutile structure (Space Group P4₂/mnm).
-
Structural Optimization: The calculation optimizes the structural parameters, including lattice constants and atomic positions, by minimizing the total energy of the system.[10]
-
Property Calculation: Once the optimized structure is obtained, various physical and electronic properties can be calculated. The theoretically obtained lattice parameters are often in close agreement with experimental values.[5][10]
Workflow Visualization
The logical flow from material synthesis to the final determination of its crystallographic data is illustrated below.
Caption: Workflow for determining the crystal structure of RuO₂.
References
- 1. Ruthenium(IV) oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Lattice dynamics of altermagnetic ruthenium oxide RuO₂ [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mp-825: RuO2 (tetragonal, P4_2/mnm, 136) [legacy.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Locking the lattice oxygen in RuO2 to stabilize highly active Ru sites in acidic water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
